molecular formula C12H11N3O4S B240914 4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide

4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide

Cat. No. B240914
M. Wt: 293.3 g/mol
InChI Key: HTWFHQCVMQTSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide, commonly known as MNPS, is a sulfonamide-based compound that has been widely studied for its potential applications in scientific research. MNPS has been found to exhibit promising biological activities, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of MNPS is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. MNPS has been found to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This inhibition is thought to contribute to the anti-tumor activity of MNPS.
Biochemical and Physiological Effects:
MNPS has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, MNPS has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. MNPS has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPS for use in lab experiments is its potent biological activity. MNPS has been found to exhibit activity at low concentrations, making it a valuable tool for investigating various biological processes. However, MNPS also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on MNPS. One area of interest is the development of MNPS analogs with improved activity and selectivity. Another potential direction is the investigation of the role of MNPS in various biological processes, including its potential use as a tool for studying the role of sulfonamides in the body. Additionally, MNPS may have potential applications in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

MNPS can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-nitro-4-pyridineamine in the presence of a base. This reaction results in the formation of MNPS as a yellow solid, which can be purified using standard chromatography techniques.

Scientific Research Applications

MNPS has been extensively studied for its potential applications in scientific research. One of the most notable applications of MNPS is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. MNPS has also been investigated for its potential use as a tool for studying the role of sulfonamides in various biological processes.

properties

Product Name

4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide

Molecular Formula

C12H11N3O4S

Molecular Weight

293.3 g/mol

IUPAC Name

4-methyl-N-(3-nitropyridin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H11N3O4S/c1-9-2-4-10(5-3-9)20(18,19)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

HTWFHQCVMQTSAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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